molecular formula C4H4BrClN2 B2649950 5-bromo-4-chloro-1-methyl-1H-pyrazole CAS No. 1521372-90-6

5-bromo-4-chloro-1-methyl-1H-pyrazole

Cat. No.: B2649950
CAS No.: 1521372-90-6
M. Wt: 195.44
InChI Key: HXANFFNOZDWOAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-4-chloro-1-methyl-1H-pyrazole: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. The presence of bromine and chlorine substituents at positions 5 and 4, respectively, along with a methyl group at position 1, makes this compound unique. Pyrazole derivatives, including this compound, are known for their diverse applications in medicinal chemistry, agrochemistry, and material science .

Scientific Research Applications

Chemistry: 5-bromo-4-chloro-1-methyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pyrazole-based ligands and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the development of new pharmaceutical agents targeting various diseases .

Industry: The compound finds applications in the agrochemical industry as a key intermediate in the synthesis of pesticides and herbicides. It is also used in material science for the development of advanced materials with specific properties .

Mechanism of Action

While the specific mechanism of action for 5-bromo-4-chloro-1-methyl-1H-pyrazole is not mentioned in the search results, pyrazole derivatives are known to exhibit a variety of biological activities. They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .

Future Directions

While specific future directions for 5-bromo-4-chloro-1-methyl-1H-pyrazole were not found in the search results, the wide range of biological activities exhibited by pyrazole derivatives suggests that they may have potential applications in various areas of medicine and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-chloro-1-methyl-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-chloro-3-methyl-1H-pyrazole with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including the use of high-purity reagents, efficient catalysts, and advanced purification techniques to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5-bromo-4-chloro-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and pyrazolones, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

  • 4-bromo-1H-pyrazole
  • 5-chloro-1-methyl-1H-pyrazole
  • 4-chloro-3-methyl-1H-pyrazole
  • 5-bromo-3-methyl-1H-pyrazole

Comparison: 5-bromo-4-chloro-1-methyl-1H-pyrazole is unique due to the simultaneous presence of bromine, chlorine, and methyl substituents on the pyrazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-bromo-4-chloro-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrClN2/c1-8-4(5)3(6)2-7-8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXANFFNOZDWOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1521372-90-6
Record name 5-bromo-4-chloro-1-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.